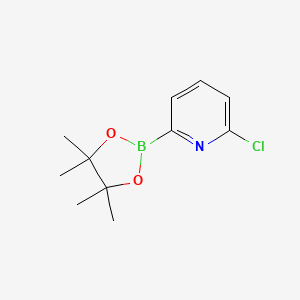
Lutetium(III) carbonate hydrate
Overview
Description
Lutetium(III) carbonate hydrate is a compound formed by the rare earth metal lutetium. It is represented by the chemical formula Lu₂(CO₃)₃·xH₂O. This compound is typically found as a white powder and is insoluble in water . Lutetium, being the heaviest and hardest of the lanthanides, often exhibits a +3 oxidation state in its compounds .
Preparation Methods
Lutetium(III) carbonate hydrate can be synthesized through a precipitation reaction. This involves mixing a lutetium salt, such as lutetium nitrate, with a carbonate source like sodium carbonate in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate . Industrial production methods may involve optimizing variables such as reagent concentrations and reaction temperatures to control the size and morphology of the resulting particles .
Chemical Reactions Analysis
Lutetium(III) carbonate hydrate undergoes several types of chemical reactions:
Decomposition: When heated, it decomposes to form lutetium oxide (Lu₂O₃) and carbon dioxide (CO₂).
Reaction with Acids: It reacts with dilute acids to release carbon dioxide and form lutetium salts.
Complex Formation: It can form complex ions with various ligands, such as water and ethers.
Scientific Research Applications
Lutetium(III) carbonate hydrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of lutetium(III) carbonate hydrate primarily involves its ability to release lutetium ions (Lu³⁺) in solution. These ions can interact with various molecular targets, including enzymes and cellular structures, potentially leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Lutetium(III) carbonate hydrate can be compared with other lanthanide carbonates, such as ytterbium(III) carbonate and lanthanum(III) carbonate. While all these compounds share similar chemical properties due to their lanthanide nature, this compound is unique due to the specific properties of lutetium, such as its higher atomic weight and smaller ionic radius .
Similar compounds include:
- Ytterbium(III) carbonate
- Lanthanum(III) carbonate
- Lutetium(III) sulfate octahydrate
- Lutetium arsenate
- Lutetium hydroxide
Properties
IUPAC Name |
lutetium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Lu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHOBAHTRTYELG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Lu+3].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Lu2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583779 | |
| Record name | Lutetium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64360-99-2 | |
| Record name | Lutetium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)
![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)









